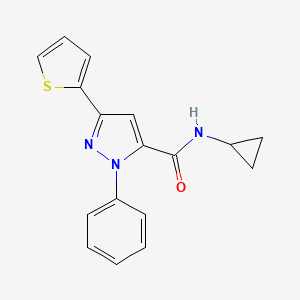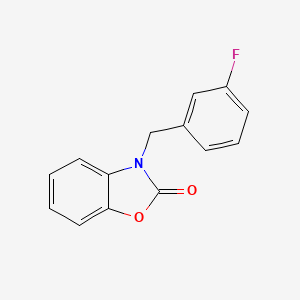
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide, also known as CTB-011, is a synthetic compound that belongs to the family of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth and survival. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation and neurodegenerative disorders, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, and protect against neurotoxicity induced by beta-amyloid and oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high potency, high selectivity, and low toxicity. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and good brain penetration. However, the limitations of using N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide in lab experiments include its high cost and limited availability.
Future Directions
The future directions for N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and development of more potent and selective analogs. N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide also has potential applications in other diseases, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Therefore, further studies are needed to explore its therapeutic potential in these diseases.
Synthesis Methods
The synthesis of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves the condensation of 2-thienylhydrazine and 1-cyclopropyl-3-(4-methoxyphenyl)-1-propenone in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 2-amino-5-bromo-1,3,4-thiadiazole-5-carboxamide to obtain N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide.
Scientific Research Applications
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In neurodegenerative disorder research, N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has been found to protect against neurotoxicity induced by beta-amyloid and oxidative stress.
properties
IUPAC Name |
N-cyclopropyl-2-phenyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(18-12-8-9-12)15-11-14(16-7-4-10-22-16)19-20(15)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOBSGZAKNCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5707582.png)


![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)

![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)
![4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5707609.png)


![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)

